molecular formula C14H16N4O2S B7735502 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B7735502
M. Wt: 304.37 g/mol
InChI Key: PNNNTUFMSVWHQA-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a pyrimidine ring, which is known for its presence in various biologically active molecules, including antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 6-amino-4-oxo-1H-pyrimidine-2-thiol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antiviral and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting biological pathways essential for the survival or proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylphenylacetamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-3-4-10(9(2)5-8)16-13(20)7-21-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNTUFMSVWHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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